molecular formula C16H14ClFO B14190271 4-(4-Chlorophenyl)-3-(2-fluorophenyl)butan-2-one CAS No. 922501-78-8

4-(4-Chlorophenyl)-3-(2-fluorophenyl)butan-2-one

Cat. No.: B14190271
CAS No.: 922501-78-8
M. Wt: 276.73 g/mol
InChI Key: LTYPPXMMNFOVCM-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-3-(2-fluorophenyl)butan-2-one is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a chlorophenyl group and a fluorophenyl group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-3-(2-fluorophenyl)butan-2-one typically involves the reaction of 4-chlorobenzaldehyde with 2-fluorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired ketone product. The reaction conditions often include refluxing the reaction mixture in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-3-(2-fluorophenyl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Chlorophenyl)-3-(2-fluorophenyl)butan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-3-(2-fluorophenyl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-3-phenylbutan-2-one: Similar structure but lacks the fluorine atom.

    4-(4-Fluorophenyl)-3-(2-chlorophenyl)butan-2-one: Similar structure but with reversed positions of chlorine and fluorine atoms.

    4-Phenyl-3-(2-fluorophenyl)butan-2-one: Lacks the chlorine atom.

Uniqueness

4-(4-Chlorophenyl)-3-(2-fluorophenyl)butan-2-one is unique due to the presence of both chlorine and fluorine atoms on the aromatic rings. This combination of substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds .

Properties

CAS No.

922501-78-8

Molecular Formula

C16H14ClFO

Molecular Weight

276.73 g/mol

IUPAC Name

4-(4-chlorophenyl)-3-(2-fluorophenyl)butan-2-one

InChI

InChI=1S/C16H14ClFO/c1-11(19)15(14-4-2-3-5-16(14)18)10-12-6-8-13(17)9-7-12/h2-9,15H,10H2,1H3

InChI Key

LTYPPXMMNFOVCM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC1=CC=C(C=C1)Cl)C2=CC=CC=C2F

Origin of Product

United States

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